molecular formula C10H16N2O2 B1481801 3-(3-Ethyl-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile CAS No. 2092050-95-6

3-(3-Ethyl-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile

Cat. No.: B1481801
CAS No.: 2092050-95-6
M. Wt: 196.25 g/mol
InChI Key: SYKBBEJVIYUXKP-UHFFFAOYSA-N
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Description

3-(3-Ethyl-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile is a chemical compound with a molecular formula of C15H21NO3. It is a derivative of piperidine, featuring an ethyl group and a hydroxyl group on the piperidine ring, along with a nitrile group attached to a propanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile typically involves the reaction of 3-ethyl-4-hydroxypiperidine with cyanoacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Ethyl-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-(3-Ethyl-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile has found applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways.

  • Medicine: Research has explored its use in the development of pharmaceuticals, particularly in the treatment of diseases such as cancer and neurological disorders.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

3-(3-Ethyl-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile is structurally similar to other piperidine derivatives, such as 1-ethyl-4-hydroxypiperidine and (3-ethyl-4-hydroxypiperidin-1-yl)(piperidin-4-yl)methanone. its unique combination of functional groups and molecular structure sets it apart, providing distinct chemical and biological properties.

Comparison with Similar Compounds

  • 1-ethyl-4-hydroxypiperidine

  • (3-ethyl-4-hydroxypiperidin-1-yl)(piperidin-4-yl)methanone

  • Other piperidine derivatives with similar functional groups

Properties

IUPAC Name

3-(3-ethyl-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-2-8-7-12(6-4-9(8)13)10(14)3-5-11/h8-9,13H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKBBEJVIYUXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1O)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-Ethyl-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile
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3-(3-Ethyl-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile
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3-(3-Ethyl-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile
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3-(3-Ethyl-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile
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3-(3-Ethyl-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile
Reactant of Route 6
3-(3-Ethyl-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile

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